ブルガセニン

概要

説明

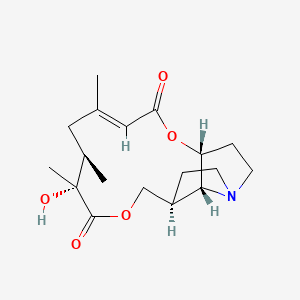

Bulgarsenine is a pyrrolizidine alkaloid derived from platynecine. It is known for its unique 13-membered macro-ring structure with ester carbonyls arranged antiparallel . This compound is isolated from the plant species Senecio nemorensis L., which is part of the genus Senecio .

科学的研究の応用

Bulgarsenine has several scientific research applications, including:

Biology: Research on its biological activity helps in understanding its effects on living organisms.

Industry: Its extraction and purification processes are of interest in the field of natural product chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bulgarsenine involves the extraction of the compound from the plant Senecio nemorensis L. The process typically includes the following steps:

Extraction: Fresh plant material is extracted with methanol.

Reduction: The combined methanol extracts are evaporated to dryness and acidified with hydrochloric acid.

Alkalinization and Extraction: The mixture is made alkaline with ammonium hydroxide to a pH of 9 and extracted with chloroform to afford a crude alkaloid mixture.

Purification: Pure alkaloids are obtained after column chromatography and preparative thin-layer chromatography on mixed fractions.

Industrial Production Methods

化学反応の分析

Types of Reactions

Bulgarsenine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as zinc dust or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced forms of the compound.

作用機序

The mechanism of action of bulgarsenine involves its interaction with cellular components. It is known to exert toxic effects by interfering with cellular metabolism and protein synthesis. The molecular targets and pathways involved include the inhibition of specific enzymes and disruption of nucleic acid function .

類似化合物との比較

Similar Compounds

Bulgarsenine is similar to other pyrrolizidine alkaloids such as:

- Cronaburmine

- Crotananine

- Grantianine

- Nemorensine

- Pterophorine

- Retusamine

- Sceleratine

- Senecivernine

Uniqueness

What sets bulgarsenine apart from these similar compounds is its specific macro-ring structure and the arrangement of ester carbonyls. This unique structure contributes to its distinct chemical and biological properties .

特性

IUPAC Name |

(1R,4E,7R,8R,12S,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadec-4-ene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h9,12-14,16,22H,4-8,10H2,1-3H3/b11-9+/t12-,13-,14-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYRTCOXLIWTED-SXBDOOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)OC2CCN3C2C(CC3)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2[C@H](CC3)COC(=O)[C@]1(C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62018-77-3 | |

| Record name | Bulgarsenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062018773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species is Bulgarsenine commonly found in and what are the potential health risks associated with this?

A1: Bulgarsenine has been isolated from several Senecio species, including Senecio nemorensis [, , ] and Senecio iodanthus []. It's important to note that Senecio species are known to contain Pyrrolizidine Alkaloids (PAs), some of which, including Bulgarsenine, have been associated with toxic side-effects []. This raises concerns about the medicinal use of these plants due to potential hazards to human health.

Q2: Besides Bulgarsenine, are there other Pyrrolizidine Alkaloids found in these Senecio species?

A2: Yes, research has identified several other PAs alongside Bulgarsenine in these plants. For example, Senecio nemorensis also contains 7-Senecioyl-9-sarracinoyl-retronecine, Retroisosenine, and Doriasenine []. Similarly, Senecio iodanthus yields Iodanthine, Retroisosenine, Mulgediifoliine, and (12S)-12-hydroxyretroisosenine []. The presence of multiple PAs, each potentially with its own toxicity profile, further complicates the safety assessment of these plants for medicinal or other uses.

Q3: Can you tell me more about the chemical structure of Bulgarsenine?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Bulgarsenine, they do mention that its structure, along with that of Iodanthine, was confirmed using X-ray diffraction analysis []. This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its properties and potential interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。